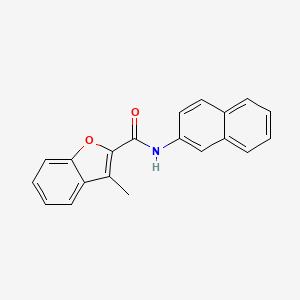

![molecular formula C11H10N2O4S B5548311 N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

N-[4-(aminosulfonyl)phenyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of N-[4-(aminosulfonyl)phenyl]-2-furamide involves base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement processes. These methods lead to the formation of N,N′-diaryl ureas and amine salts (Fahmy et al., 1977).

- Another synthesis route includes a Diels-Alder reaction with benzyne, leading to specific structural analogs of the compound (Saulnier & Gribble, 1983).

Molecular Structure Analysis

- The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-furamide has been investigated using density functional theory (DFT). The vibrational frequency and potential energy distribution of the compound are crucial for understanding its reactivity and stability (FazilathBasha et al., 2021).

Chemical Reactions and Properties

- N-[4-(aminosulfonyl)phenyl]-2-furamide undergoes various chemical reactions, including isomerization and Beckmann rearrangement. These reactions are key to understanding the compound's behavior in different chemical environments (Gribble et al., 2002).

Physical Properties Analysis

- The crystal structures of related compounds show significant charge redistribution and geometrical constancy, affecting the compound's physical properties. This includes the N-H...OS interactions in crystal packing, which are crucial for the stability and properties of the compound (Bertolasi et al., 1993).

Chemical Properties Analysis

- The compound exhibits interesting chemical properties due to its molecular structure. For instance, the presence of the aminosulfonyl group contributes to its reactivity and potential applications in material science. These properties are influenced by the molecular environment and the presence of substituents in the compound's structure (Guenter & Gais, 2003).

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensor Development

N-[4-(aminosulfonyl)phenyl]-2-furamide derivatives have been used in the development of fluorescent chemosensors. For instance, a study developed a phenoxazine-based fluorescence chemosensor for the detection of Cd2+ and CN− ions, demonstrating its potential for bio-imaging in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Synthesis of β-amino Acids

N-[4-(aminosulfonyl)phenyl]-2-furamide derivatives have been used in the synthesis of β-amino acids, highlighting their utility in organic synthesis and pharmaceutical research (Rossen et al., 2005).

Carbonic Anhydrase Inhibitor Synthesis

These compounds are instrumental in synthesizing novel acridine and bis acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, with potential applications in therapeutic drug development (Ulus et al., 2013).

Antiglaucoma Drug Development

N-[4-(aminosulfonyl)phenyl]-2-furamide derivatives are used in creating water-soluble sulfonamides for antiglaucoma drugs. These compounds have shown effectiveness in lowering intraocular pressure when applied topically in rabbit eyes (Scozzafava et al., 2002).

Polymer Synthesis

These compounds have applications in polymer synthesis, such as in the creation of polyimides for gas separation and fuel cell applications. Their incorporation into polymers can significantly alter the properties and applications of the resulting materials (Einsla et al., 2005).

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLALEYAUYKFCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)

![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)